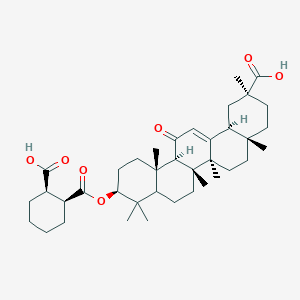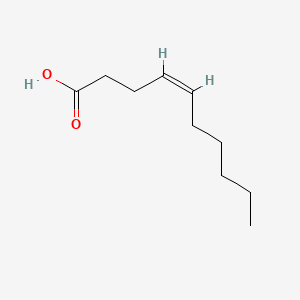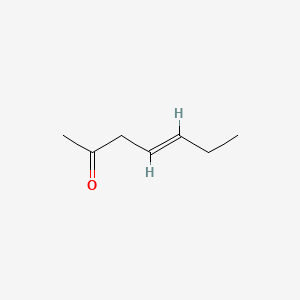
Cicloxolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cicloxolone is a broad-spectrum antiviral agent known for its complex and non-specific mode of action. It is a triterpenoid compound derived from glycyrrhiza plants, which are commonly known for their medicinal properties. This compound has shown efficacy against various viruses, including herpes simplex virus types 1 and 2, by impairing viral replication and assembly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cicloxolone can be synthesized through a series of chemical reactions involving the modification of glycyrrhetinic acid, a triterpenoid compound found in licorice. The synthesis typically involves the oxidation of glycyrrhetinic acid to introduce a ketone group, followed by esterification with a carboxylic acid derivative to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Cicloxolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form ketone or hydroxyl groups.
Reduction: Addition of hydrogen atoms to reduce ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other chemical groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketone or hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of ester or amide derivatives.
Applications De Recherche Scientifique
Cicloxolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid chemistry and its derivatives.
Biology: Investigated for its antiviral properties against various viruses, including herpes simplex virus and vesicular stomatitis virus.
Medicine: Explored for its potential therapeutic applications in treating viral infections and inflammatory conditions.
Industry: Utilized in the development of antiviral formulations and as a reference compound in pharmaceutical research
Mécanisme D'action
Cicloxolone is often compared with other triterpenoid compounds such as carbenoxolone. Both compounds exhibit antiviral properties, but this compound is generally more potent against herpes simplex virus. Unlike other antiviral agents, this compound does not directly block viral DNA synthesis but instead affects multiple stages of the viral replication cycle .
Comparaison Avec Des Composés Similaires
Carbenoxolone: Another triterpenoid with antiviral properties.
Glycyrrhetinic Acid: The parent compound from which cicloxolone is derived.
Betulinic Acid: A triterpenoid with antiviral and anticancer properties
This compound’s unique mode of action and broad-spectrum antiviral activity make it a valuable compound in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C38H56O7 |
|---|---|
Poids moléculaire |
624.8 g/mol |
Nom IUPAC |
(2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22-,23+,25-,27?,28+,29-,34-,35+,36+,37-,38-/m1/s1 |
Clé InChI |
IPIHZIYZLLMCRF-ZSJZDYJNSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
SMILES isomérique |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H]6CCCC[C@H]6C(=O)O)C)(C)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Synonymes |
3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate cicloxolone cicloxolone sodium cicloxolone, (3beta(cis),20beta)-isomer, disodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methylphenyl)sulfonyl-3-azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1231209.png)
![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)





![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)




